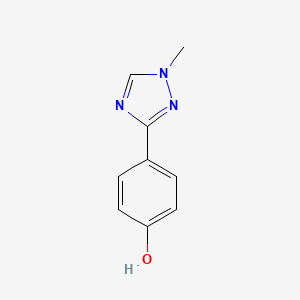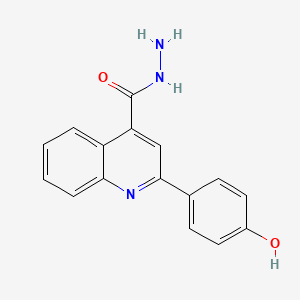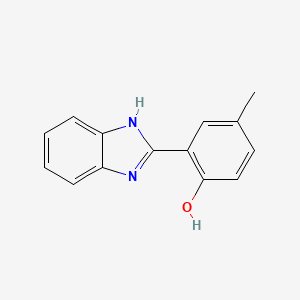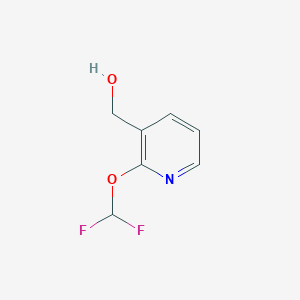
(2-(二氟甲氧基)吡啶-3-基)甲醇
描述
“(2-(Difluoromethoxy)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H7F2NO2 . It has a molecular weight of 175.13 . It is a solid substance that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-(Difluoromethoxy)pyridin-3-yl)methanol” is based on its molecular formula, C7H7F2NO2 . The structure includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a methanol group (–CH2OH) and a difluoromethoxy group (–OCHF2).Physical And Chemical Properties Analysis
“(2-(Difluoromethoxy)pyridin-3-yl)methanol” is a solid substance that should be stored at room temperature . Its molecular weight is 175.13 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found .科学研究应用
Organic Synthesis
(2-(Difluoromethoxy)pyridin-3-yl)methanol: is a valuable building block in organic synthesis. Its difluoromethoxy group can act as a versatile substituent in various chemical reactions, contributing to the synthesis of complex molecules. For instance, it can be used in the synthesis of fluorinated pyridines, which are important for their unusual physical, chemical, and biological properties . The presence of fluorine atoms often imparts increased stability and potency to pharmaceutical compounds.
Pharmaceutical Research
In pharmaceutical research, (2-(Difluoromethoxy)pyridin-3-yl)methanol serves as a precursor for the development of new drugs. Its incorporation into drug molecules can enhance their metabolic stability and improve pharmacokinetic properties. It is also used in the synthesis of potential imaging agents for biological applications, particularly in the development of F-18 substituted pyridines for local radiotherapy of cancer .
Material Science
The compound finds applications in material science, particularly in the development of new materials with specific fluorinated structures. These materials can exhibit unique properties such as resistance to solvents and thermal stability. The difluoromethoxy group in (2-(Difluoromethoxy)pyridin-3-yl)methanol can be utilized to introduce fluorine into polymers and other materials, potentially altering their surface properties and reactivity .
Biological Studies
Biological studies often utilize (2-(Difluoromethoxy)pyridin-3-yl)methanol for the design and synthesis of molecules that can inhibit specific biological targets. For example, derivatives of this compound have been evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression can cause cancer .
Chemical Properties and Reactions
Understanding the chemical properties and reactions of (2-(Difluoromethoxy)pyridin-3-yl)methanol is crucial for its application in various fields. It is involved in reactions such as substitution, where its methanol group can be replaced with other functional groups, leading to a wide range of derivatives. These derivatives can then be used in further chemical transformations or as intermediates in the synthesis of more complex molecules .
Industrial Applications
On an industrial scale, (2-(Difluoromethoxy)pyridin-3-yl)methanol can be used as an intermediate in the manufacture of agrochemicals, dyes, and other specialty chemicals. Its ability to introduce fluorine atoms into other compounds is particularly valuable, as fluorinated compounds are often more chemically and thermally stable than their non-fluorinated counterparts .
安全和危害
“(2-(Difluoromethoxy)pyridin-3-yl)methanol” is classified as harmful, as indicated by the GHS07 pictogram . It has several hazard statements including H302, H312, H315, H319, H332, and H335, which indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
属性
IUPAC Name |
[2-(difluoromethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-5(4-11)2-1-3-10-6/h1-3,7,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFXXMZUESFCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Difluoromethoxy)pyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



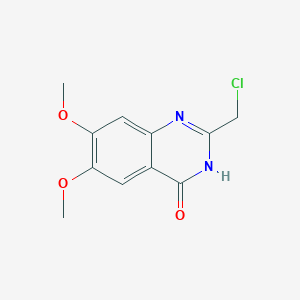
![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B1459950.png)


![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)
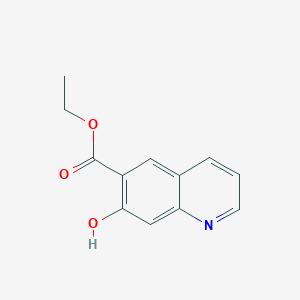
![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)
![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)
![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)
![(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime](/img/structure/B1459965.png)
